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Compound of Interest

Compound Name: NIR178

Cat. No.: B1193346

{ Get Quote

An In-depth Technical Guide to Taminadenant (NIR178)

This guide provides a comprehensive overview of the chemical structure, physicochemical

properties, mechanism of action, and biological activity of Taminadenant (also known as
NIR178 and PBF509), a potent and selective antagonist of the adenosine A2A receptor. The
information is intended for researchers, scientists, and professionals involved in drug

development.

Chemical Structure and Properties

Taminadenant is an orally bioavailable, non-xanthine small molecule.[1][2][3] Its core structure

is a pyrimidine ring substituted with two pyrazolyl groups and a bromine atom.

Identifier Value
5-bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-

IUPAC Name (tH-py YOpy
amine[4]

Synonyms NIR178, PBF509[2][4][5][6]

CAS Number 1337962-47-6 (free base)[4][5]

Molecular Formula

C10HsBrN7[4][5]

Molecular Weight

306.12 g/mol [5][6]

SMILES

NC1=NC(N2N=CC=C2)=NC(N3N=CC=C3)=C1
Br[4]
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Physicochemical Property Value
Appearance White to off-white solid powder[4][5]
B Soluble in DMSO; Insoluble in water and
Solubility
ethanol[2][5][6]
Storage (Powder) -20°C for 3 years; 4°C for 2 years|[5]
Storage (In Solvent) -80°C for 2 years; -20°C for 1 year[5]

Mechanism of Action: A2A Receptor Antagonism

Taminadenant functions as an immune checkpoint inhibitor by targeting the adenosine A2A
receptor (A2AR).[1] In the tumor microenvironment (TME), cancer cells often overproduce
adenosine, which acts as an immunosuppressive signal.[1][7] This extracellular adenosine
binds to A2AR, a G protein-coupled receptor highly expressed on the surface of T lymphocytes.

[1]14]

Activation of A2AR by adenosine triggers a signaling cascade that increases intracellular cyclic
adenosine monophosphate (CAMP), leading to the inhibition of T-cell proliferation and
activation.[1][2][5] Taminadenant selectively binds to and blocks the A2A receptor, thereby
preventing adenosine from exerting its immunosuppressive effects.[1][4] This blockade restores
the proliferation and activation of T lymphocytes, stimulating a T-cell-mediated immune

response against tumor cells.[1]
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Mechanism of Taminadenant (NIR178) Action.
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Biological Activity and Preclinical Data

Taminadenant has demonstrated significant biological activity in both preclinical models and
clinical trials, primarily in immuno-oncology and neurology.

Immuno-Oncology

As an A2AR antagonist, Taminadenant's main application is to reactivate the anti-tumor
immune response.[5][8] It has been shown to reduce tumor growth in mouse xenograft models.
[8] Clinical studies have evaluated its efficacy in patients with advanced non-small cell lung
cancer (NSCLC) and other solid tumors, both as a monotherapy and in combination with the
anti-PD-1 antibody spartalizumab.[7][8][9] These studies have shown that Taminadenant is
generally well-tolerated and can provide clinical benefit regardless of the patient's PD-L1
status.[8][10]

Neurological Disorders

Taminadenant has also shown efficacy in rodent models of movement disorders. It effectively
reverses motor impairments in models of catalepsy, tremor, and hemiparkinsonism, suggesting
potential utility for treating conditions like Parkinson's disease.[2][5]

Quantitative Biological Data
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Parameter

Value

Species/System

Description

Ki

12 nM[6]

Not Specified

Binding affinity for the
A2A receptor.

KB

8.2 nM[2][5][11]

Not Specified

Antagonism of A2AR
agonist-mediated
impedance

responses.

KB

72.8 nM[2][5][11]

Not Specified

Antagonism of A2AR
agonist-mediated

cAMP accumulation.

MTD (Mono)

480 mg BID[8][9]

Human (NSCLC)

Maximum tolerated
dose as a single agent

in a Phase | trial.

MTD (Combo)

240 mg BID[8][9]

Human (NSCLC)

Maximum tolerated
dose in combination

with spartalizumab.

Experimental Protocols

The following sections summarize the methodologies employed in key studies to characterize

Taminadenant.

In Vitro A2AR Functional Assays

Objective: To determine the functional antagonism of Taminadenant at the A2A receptor.

Methodology Summary: Experiments were conducted in vitro using cells transfected to

express the human A2A receptor.[8] The ability of Taminadenant to antagonize agonist-

mediated responses was measured. This included quantifying the inhibition of cyclic

adenosine monophosphate (cCAMP) accumulation and changes in cellular impedance, which

are downstream effects of A2AR activation.[2][5][8] The antagonist equilibrium dissociation

constant (KB) was calculated from these measurements to quantify potency.[2][5][11]

In Vivo Tumor Xenograft Models

© 2025 BenchChem. All rights reserved.

5/9

Tech Support


https://www.axonmedchem.com/4132-pbf-509
https://www.selleckchem.com/products/taminadenant.html
https://www.medchemexpress.com/Taminadenant.html
https://dcchemicals.com/product_show-DC22190.html
https://www.selleckchem.com/products/taminadenant.html
https://www.medchemexpress.com/Taminadenant.html
https://dcchemicals.com/product_show-DC22190.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9167697/
https://www.researchgate.net/publication/359077658_Phase_I_Study_of_Taminadenant_PBF509NIR178_an_Adenosine_2A_Receptor_Antagonist_with_or_without_Spartalizumab_PDR001_in_Patients_with_Advanced_Non-Small_Cell_Lung_Cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC9167697/
https://www.researchgate.net/publication/359077658_Phase_I_Study_of_Taminadenant_PBF509NIR178_an_Adenosine_2A_Receptor_Antagonist_with_or_without_Spartalizumab_PDR001_in_Patients_with_Advanced_Non-Small_Cell_Lung_Cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC9167697/
https://www.selleckchem.com/products/taminadenant.html
https://www.medchemexpress.com/Taminadenant.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9167697/
https://www.selleckchem.com/products/taminadenant.html
https://www.medchemexpress.com/Taminadenant.html
https://dcchemicals.com/product_show-DC22190.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Objective: To evaluate the anti-tumor efficacy of Taminadenant.

o Methodology Summary: Mouse xenograft models were utilized, where human tumor cells are
implanted into immunocompromised mice.[8] Taminadenant was administered to these mice,
and its effect on tumor growth was monitored over time. Efficacy was assessed by
measuring the reduction in tumor volume compared to a control group.[8] These studies
have been performed with Taminadenant as a single agent and in combination with other
immunotherapies like anti-PD-1 antibodies.[3][9]

Phase I/Ib Clinical Trial in NSCLC (NCT02403193)

» Objective: To assess the safety, tolerability, and maximum tolerated dose (MTD) of
Taminadenant alone and in combination with spartalizumab in patients with advanced
NSCLC.[8][9]

e Methodology Summary:
o Study Design: This was a dose-escalation and expansion study.[9]

o Patient Population: Patients with advanced/metastatic NSCLC who had received at least
one prior therapy.[8][9]

o Treatment Arms:

» Single-Agent: Patients received escalating oral doses of Taminadenant (80, 160, 320,
480, and 640 mg) twice daily (BID).[8]

» Combination Therapy: Patients received a fixed intravenous dose of spartalizumab (400
mg) every four weeks, along with escalating oral doses of Taminadenant (160, 240, or
320 mg) BID.[8]

o Primary Endpoints: The primary endpoints were safety, tolerability, and determination of
the MTD for both treatment arms.[9]

o Biomarker Analysis: Pre-treatment tumor biopsies were analyzed for PD-L1 expression via
immunohistochemistry (IHC) to explore potential correlations with clinical activity.[8]
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Workflow for Phase I/Ib Clinical Trial of Taminadenant.

In Vivo Formulation Protocols

* Objective: To prepare Taminadenant for oral or parenteral administration in preclinical animal
models.

* Methodology Summary: Due to its poor solubility in agueous solutions, specific formulations
are required. Common protocols involve using a co-solvent system. For example:

o DMSO/PEG300/Tween-80/Saline: Taminadenant is first dissolved in DMSO.
Subsequently, PEG300, Tween-80, and saline are added sequentially to create a clear
solution suitable for administration.[5]

o DMSO/Corn Oil: The compound is dissolved in DMSO, and this stock solution is then
mixed with corn oil for oral administration.[2][5] It is critical to use newly opened,
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anhydrous DMSO, as its hygroscopic nature can significantly reduce the solubility of
Taminadenant.[2][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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